5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles It is characterized by the presence of a chlorine atom at the fifth position, a methoxymethyl group at the first position, and a carboxamide group at the third position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Amidation and Esterification: The carboxamide group can participate in amidation and esterification reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Amidation: Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Major Products
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced triazole derivatives with fewer double bonds.
Scientific Research Applications
5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets. These interactions can lead to alterations in cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group at the third position instead of a carboxamide group.
5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole: Lacks the carboxamide group at the third position.
Uniqueness
5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of both the methoxymethyl and carboxamide groups, which confer distinct chemical properties and biological activities. This combination of functional groups enhances its versatility and potential for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-1-(methoxymethyl)-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O2/c1-12-2-10-5(6)8-4(9-10)3(7)11/h2H2,1H3,(H2,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBMZFHRIMFARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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